4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione
Description
4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione is a pyrazolidine-derived heterocyclic compound featuring a five-membered ring with two nitrogen atoms at positions 1 and 2, two ketone groups at positions 3 and 5, and substituents at positions 1, 4, and 4 (ethyl and methyl groups). This structural motif places it within the broader class of pyrazolidine-3,5-diones, which are characterized by their planar, conjugated diketone system.
For example, substituted pyrazolidine-diones are often synthesized via condensation reactions involving amines and diketone precursors, as seen in the preparation of related heterocycles like tetrahydrocurcumin analogs and pyrazolo[3,4-d]pyrimidin-4-ones .
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-ethyl-1,4-dimethylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-4-7(2)5(10)8-9(3)6(7)11/h4H2,1-3H3,(H,8,10) |
InChI Key |
WUNSCXYZNHREPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NN(C1=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl hydrazine with 2,4-pentanedione in the presence of a catalyst such as magnesium acetylacetonate. This reaction is carried out in an aqueous medium, which facilitates the formation of the pyrazolidine ring .
Industrial Production Methods
On an industrial scale, the production of 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production. Additionally, purification steps such as crystallization and distillation are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under mild conditions.
Major Products Formed
The major products formed from these reactions include various pyrazole and hydrazine derivatives, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione exhibit promising anticancer properties. For instance, derivatives of pyrazolidine have been synthesized and tested for their antiproliferative effects on various cancer cell lines. A study demonstrated that certain pyrazolidine derivatives showed significant activity against human liver cancer (HepG-2) and breast cancer (MCF-7) cells, outperforming standard treatments like doxorubicin .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In a study focusing on the modulation of inflammatory pathways, it was found that pyrazolidine derivatives could effectively reduce inflammation markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Organic Synthesis Applications
1. Synthetic Intermediates
4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including cycloadditions and rearrangements. For example, it can be utilized in the synthesis of novel heterocyclic compounds which are crucial in drug development .
2. Reactivity Studies
The reactivity of 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione has been explored in the context of [4+2]-cycloaddition reactions with conjugated dienes. These studies provide insights into the mechanistic pathways and potential yields of new compounds formed during such reactions .
Material Science Applications
1. Polymer Chemistry
In material science, pyrazolidine derivatives have been investigated for their role as monomers in polymer synthesis. The incorporation of 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione into polymer structures can enhance properties such as thermal stability and mechanical strength .
2. Electrochemical Applications
Recent studies have highlighted the use of pyrazolidine-based compounds in electrochemical applications. They can be integrated into electrode materials for batteries and supercapacitors due to their favorable electrochemical properties .
Case Studies
Mechanism of Action
The mechanism of action of 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects. Additionally, it can interfere with DNA synthesis in cancer cells, thereby exhibiting anticancer properties. The exact pathways and molecular targets vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Pyrazolidine-3,5-dione Derivatives
Antimicrobial and Antiviral Activity
- 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione: While direct data are unavailable, structurally related pyrazolidine-3,5-diones exhibit antimicrobial activity. For instance, derivatives synthesized by Maged et al. () demonstrated moderate antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32–64 μg/mL .
- Piperazine-2,5-diones : These six-membered analogs, such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione, showed antiviral activity against H1N1 (IC50: 28.9 μM) due to their rigid, conjugated systems . The larger ring size may allow better target binding compared to five-membered pyrazolidine-diones.
- Sulfamidophenyl derivatives : The bulky sulfamido groups in 1,2-di-(4-sulfamidophenyl)-4-butylpyrazolidine-3,5-dione likely enhance solubility and target specificity, making it suitable for pharmaceutical development .
Metabolic Stability and Pharmacokinetics
- Curcumin analogs: The β-diketone pharmacophore in curcuminoids is critical for activity but suffers from rapid metabolism. Blocking metabolic sites (e.g., phenolic groups) in analogs like TMC improved stability . Similarly, the ethyl and methyl groups in 4-ethyl-1,4-dimethylpyrazolidine-3,5-dione may protect the diketone system from enzymatic degradation.
- Modified pyrazolidine-diones : Removing the 5-carbonyl group (as in compounds D–I) disrupts coplanarity, reducing antibacterial efficacy. This underscores the importance of the intact diketone system in the target compound .
Biological Activity
4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione, commonly known as "4-ethyl pyrazolidine," is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
- Molecular Formula : C8H14N2O2
- Molecular Weight : 170.21 g/mol
- IUPAC Name : 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione
The compound features a pyrazolidine ring with two methyl groups and an ethyl substituent. Its structural configuration is crucial for its interaction with biological targets.
Antioxidant Properties
Research indicates that 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione exhibits significant antioxidant activity. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Studies have reported that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity may provide relief in conditions characterized by excessive inflammation, such as arthritis and other inflammatory diseases .
Analgesic Activity
In vivo studies have evaluated the analgesic properties of 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione. It has been shown to reduce pain responses in animal models through mechanisms similar to nonsteroidal anti-inflammatory drugs (NSAIDs). The analgesic effect was assessed using tail-flick and hot plate tests, demonstrating significant pain relief at various dosages .
The biological activities of 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione are primarily attributed to its interaction with specific molecular targets:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins involved in pain and inflammation.
- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Cytokine Modulation : It modulates the expression of cytokines involved in inflammatory pathways.
Study on Antioxidant Activity
A study published in Journal of Medicinal Chemistry assessed the antioxidant potential of various pyrazolidine derivatives. The results indicated that 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione exhibited superior antioxidant properties compared to other tested compounds .
Analgesic Efficacy Evaluation
In a comparative study involving several analgesic agents, 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione demonstrated comparable efficacy to established analgesics like diclofenac at equivalent doses. The study utilized both acute and chronic pain models to evaluate the compound's effectiveness .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione | C8H14N2O2 | Antioxidant, Anti-inflammatory |
| Diclofenac | C14H11Cl2NNaO2 | NSAID |
| Ibuprofen | C13H18O2 | NSAID |
This table highlights the molecular formulas and key activities of selected compounds for comparison with 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
